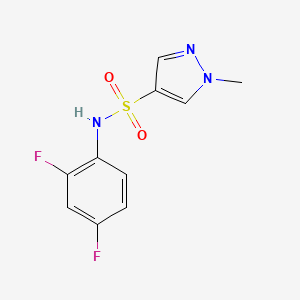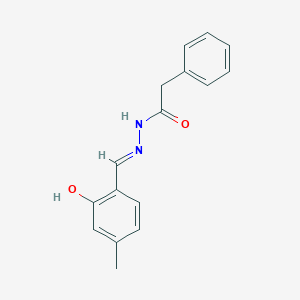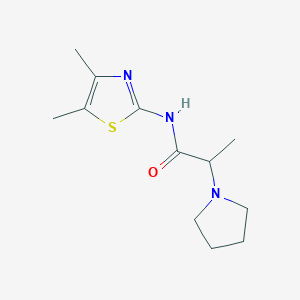
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide (DFMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and agricultural sciences. DFMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of this compound in the inhibition of pro-inflammatory cytokines is not fully understood, but it is thought to involve the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the body fluids. This compound also inhibits the growth of cancer cells, leading to a decrease in tumor size and an increase in survival rates. This compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation and an improvement in symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of sulfonamides in enzyme inhibition. Another advantage is that it exhibits antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. One limitation is that it may exhibit cytotoxic effects at high concentrations, making it difficult to use in cell culture experiments. Another limitation is that it may have off-target effects, leading to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the role of this compound in the inhibition of other enzymes and their potential applications in various fields. Another direction is the study of the molecular mechanism of action of this compound in the inhibition of pro-inflammatory cytokines. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is an important future direction.
Synthesemethoden
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with methyl isocyanate, followed by reaction with sulfuric acid and pyrazole. Another method involves the reaction of 2,4-difluoroaniline with methyl isocyanate, followed by reaction with pyrazole-4-sulfonyl chloride. This compound can also be synthesized using the reaction of 2,4-difluoroaniline with pyrazole-4-sulfonyl chloride, followed by reaction with methylamine.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used to study the role of sulfonamides in the inhibition of bacterial enzymes.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2S/c1-15-6-8(5-13-15)18(16,17)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRDICLGVLROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)

![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
methanone](/img/structure/B6026607.png)

![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)